4,6-dihydroxybenzene-1,3-disulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dihydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8S2/c7-3-1-4(8)6(16(12,13)14)2-5(3)15(9,10)11/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXVJYKCCPSYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433335 | |

| Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17724-11-7 | |

| Record name | 4,6-dihydroxybenzene-1,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 4,6-dihydroxybenzene-1,3-disulfonic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dihydroxybenzene-1,3-disulfonic acid is a specialty chemical belonging to the family of substituted aromatic sulfonic acids. Its molecular structure, featuring both hydrophilic sulfonic acid groups and reactive hydroxyl moieties on a benzene core, imparts a unique combination of properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside a general experimental protocol for its synthesis. The information presented is intended to support research and development activities in various scientific disciplines.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms: Resorcinol-4,6-disulfonic acid[1]

CAS Number: 17724-11-7[1][2][3]

Molecular Formula: C₆H₆O₈S₂[3]

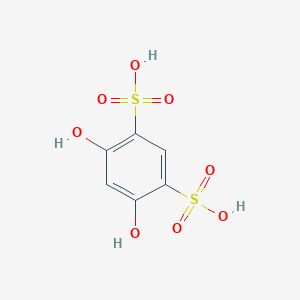

Chemical Structure:

Image Source: PubChem

Physical Properties

| Property | Value | Source |

| Molecular Weight | 270.2 g/mol | [1][2] |

| XLogP3 | -0.2 | [1] |

| Topological Polar Surface Area | 166 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| Complexity | 398 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by its functional groups. The presence of two sulfonic acid groups makes it a strong acid.[2] The hydroxyl groups can undergo typical reactions of phenols.

| Property | Description |

| Acidity | A strong organic acid due to the two sulfonic acid groups. |

| Solubility | Expected to have high solubility in water and other polar solvents due to the presence of highly polar sulfonic acid and hydroxyl groups.[2] |

| Stability | The stability of this compound can be affected by environmental conditions. Degradation may occur through the cleavage of the sulfonic acid groups.[2] |

| Chelating Properties | The molecule can act as a chelating agent, forming complexes with various metal ions. This property is attributed to the arrangement of the hydroxyl and sulfonic acid groups.[2] |

| Reactivity | The dihydroxybenzene core can be reversibly oxidized to the corresponding quinone, a process that is relevant in electrochemical applications such as redox flow batteries.[2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of dihydroxybenzene disulfonic acids involves the sulfonation of the corresponding dihydroxybenzene.[4][5] For this compound, the precursor is resorcinol (1,3-dihydroxybenzene).[2]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Fuming sulfuric acid (oleum)

-

Deionized water

-

Appropriate alkali metal hydroxide (e.g., sodium hydroxide) for precipitation (optional)

-

Reaction vessel with stirring and temperature control

-

Ice bath

Procedure:

-

In a reaction vessel, carefully dissolve resorcinol in fuming sulfuric acid. This process is exothermic and should be controlled.

-

The amount of fuming sulfuric acid should be sufficient to achieve disulfonation.

-

Heat the reaction mixture to a temperature between 60°C and 90°C. The reaction time will vary depending on the specific conditions.[5]

-

After the sulfonation is complete, cool the reaction mixture.

-

Slowly and carefully dilute the reaction medium by adding water. This step is also exothermic and requires caution.

-

To isolate the product, an alkali metal hydroxide can be added to precipitate the corresponding salt of this compound.[5]

-

The precipitate can then be collected by filtration and further purified if necessary.

Note: This is a generalized protocol. The specific molar ratios, reaction times, and temperatures should be optimized for yield and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from resorcinol.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a molecule with significant potential in various applications, including as a chelating agent and in electrochemistry.[2] While extensive experimental data on its physical properties are lacking, its chemical characteristics can be inferred from its structure. The provided synthesis protocol offers a foundation for its preparation in a laboratory setting. Further research is warranted to fully characterize this compound and explore its utility in drug development and other scientific fields.

References

- 1. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17724-11-7 | Benchchem [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US3547988A - Process for the preparation of dialkali dihydroxybenzene disulfonates - Google Patents [patents.google.com]

- 5. CA2654109A1 - Preparation process for metallic dihydroxy benzene disulfonates - Google Patents [patents.google.com]

4,6-dihydroxybenzene-1,3-disulfonic acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dihydroxybenzene-1,3-disulfonic acid, including its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Molecular Structure

CAS Number: 17724-11-7[1][2][3]

IUPAC Name: this compound[3]

Synonyms: Resorcinol-4,6-disulfonic acid, 4,6-Dihydroxybenzene-1,3-bis(sulfonic acid)[3]

The molecular structure of this compound consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 4 and 6, and two sulfonic acid (-SO₃H) groups at positions 1 and 3.

Caption: Molecular structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₈S₂ | [2] |

| Molecular Weight | 270.24 g/mol | [2] |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C | |

| Solubility | High solubility in water | [1] |

| Acidity | Strong acid due to the sulfonic acid groups | [1] |

Experimental Protocols

Synthesis via Sulfonation of Resorcinol

The primary method for the synthesis of this compound is the direct sulfonation of resorcinol (1,3-dihydroxybenzene).[1] The hydroxyl groups of resorcinol are activating and ortho-, para-directing, which facilitates the introduction of the sulfonic acid groups at the 4 and 6 positions.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

While specific reaction parameters can be optimized, a general procedure involves the following steps, adapted from processes for similar dihydroxybenzene disulfonates:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, carefully add resorcinol to an excess of a sulfonating agent, such as fuming sulfuric acid (oleum). The molar ratio of sulfuric acid to resorcinol is typically between 3:1 and 6:1.

-

Sulfonation: The reaction mixture is heated to a temperature between 60 °C and 100 °C. The reaction is allowed to proceed for several hours to ensure complete disulfonation.

-

Quenching and Precipitation: After cooling, the reaction mixture is cautiously diluted with water. The product can then be precipitated by the addition of a salt, such as sodium chloride, or by cooling the aqueous solution.

-

Purification by Recrystallization: The crude product is further purified by recrystallization. A common solvent system is a mixture of ethanol and water (e.g., in a 3:1 volume ratio). The crude material is dissolved in the hot solvent mixture and allowed to cool slowly to induce crystallization of the purified product. The crystals are then collected by filtration.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable method for assessing the purity of this compound and for separating it from other isomers. A general reverse-phase HPLC method can be employed:

-

Column: C18 reverse-phase column.[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1][4] The acidic mobile phase ensures that the sulfonic acid groups are protonated, leading to consistent retention times.[1]

-

Detection: UV detection at a suitable wavelength, for example, 255 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons, providing information about their chemical environment and connectivity.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit unique peaks for each carbon atom in the benzene ring, with the chemical shifts of the carbons bonded to the hydroxyl and sulfonic acid groups being characteristic of the molecule's structure.

Applications in Research and Development

This compound is a molecule of interest in various scientific fields due to its unique chemical properties.

-

Chelating Agent: The presence of both hydroxyl and sulfonic acid groups allows the molecule to act as a multidentate ligand, capable of forming stable complexes with various metal ions. This makes it useful in analytical chemistry for the colorimetric detection of metals and in applications such as metal ion extraction.[1]

-

Antioxidant Properties: This compound is recognized as a potent antioxidant and a scavenger of reactive oxygen species (ROS).[1] Its ability to mitigate oxidative stress is a subject of ongoing research.

-

Electrochemical Applications: The compound has demonstrated stability during repeated electrochemical cycling, suggesting its potential use in energy storage systems like redox flow batteries.[1]

Logical Relationship of Properties and Applications:

Caption: Relationship between the chemical properties and applications.

References

- 1. This compound | 17724-11-7 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 4,5-Dihydroxybenzene-1,3-disulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

Synthesis of Resorcinol-4,6-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of resorcinol-4,6-disulfonic acid, a valuable intermediate in the preparation of various specialty chemicals, including pharmaceuticals and high-performance polymers. This document details the primary synthetic pathway, provides a comprehensive experimental protocol, summarizes key quantitative data, and includes visualizations to elucidate the reaction process.

Introduction

Resorcinol-4,6-disulfonic acid, also known as 4,6-dihydroxybenzene-1,3-disulfonic acid, is an aromatic sulfonic acid derived from resorcinol (1,3-dihydroxybenzene). The introduction of two sulfonic acid groups onto the resorcinol ring significantly alters its chemical properties, enhancing its water solubility and providing reactive sites for further chemical transformations. Its primary utility lies in its role as a key intermediate. For instance, it is a precursor in the synthesis of 4,6-diaminoresorcinol, a monomer used in the production of high-performance polybenzoxazole (PBO) fibers. The sulfonic acid groups can also be replaced in subsequent reactions, such as nitration to form styphnic acid (2,4,6-trinitroresorcinol), a powerful explosive and dyestuff intermediate.

Primary Synthesis Pathway: Direct Sulfonation of Resorcinol

The most common and direct method for the preparation of resorcinol-4,6-disulfonic acid is the electrophilic aromatic substitution of resorcinol using a sulfonating agent. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing, leading to the substitution of sulfonic acid groups at the positions ortho and para to both hydroxyl groups, namely the 2, 4, and 6 positions. By controlling the reaction conditions, disubstitution at the 4 and 6 positions can be selectively achieved.

The overall reaction is as follows:

Resorcinol + 2 SO₃ (in H₂SO₄) → Resorcinol-4,6-disulfonic acid

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on literature reports for the direct sulfonation of resorcinol.

Materials:

-

Resorcinol (C₆H₆O₂)

-

Fuming sulfuric acid (20-30% SO₃) or concentrated sulfuric acid (98%) and sulfur trioxide (SO₃)

-

Nitromethane (optional, as solvent)

-

Ice bath

-

Heating mantle or water bath

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating for an extended period)

-

Dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, place resorcinol. The flask should be equipped with a magnetic stirrer and placed in an ice bath to control the initial exothermic reaction.

-

Addition of Sulfonating Agent: Slowly add at least two molar equivalents of the sulfonating agent (e.g., fuming sulfuric acid) to the resorcinol with continuous stirring. The temperature should be maintained between 0-10°C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature. The specific conditions can be varied to optimize the yield (see Table 1). For example, the mixture can be stirred at 0°C for 1 hour, followed by heating to 40-60°C.[1] Alternatively, the reaction can be carried out at a temperature range of 60°C to 110°C for 30 minutes to 4 hours.[2]

-

Work-up and Isolation: (Note: Specific work-up procedures are not well-documented in the initial search results. The following is a general procedure for isolating sulfonic acids.)

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is then carefully poured into a beaker of crushed ice with stirring. This will precipitate the product and dilute the excess sulfuric acid.

-

The crude resorcinol-4,6-disulfonic acid can be isolated by filtration.

-

-

Purification: The crude product is a deliquescent solid and is readily soluble in water and ethanol.[3] Purification can be achieved by recrystallization from a suitable solvent system, though specific solvents are not detailed in the provided search results.

Quantitative Data

The yield of resorcinol-4,6-disulfonic acid is dependent on the reaction conditions. The following table summarizes the available quantitative data.

| Parameter | Value | Conditions | Source |

| Molar Ratio (Sulfonating Agent:Resorcinol) | ≥ 2:1 | N/A | [2] |

| Reaction Temperature | 60°C - 110°C | N/A | [2] |

| Reaction Time | 30 minutes - 4 hours | N/A | [2] |

| Spectroscopic Yield | 61% | 4 equivalents of SO₃ in nitromethane; 0°C for 60 min, then 40-60°C | [1] |

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Resorcinol-4,6-disulfonic Acid.

Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two non-equivalent aromatic protons and the two hydroxyl protons. The aromatic protons would likely appear as singlets or doublets in the downfield region (around 7.0-8.5 ppm) due to the deshielding effect of the sulfonic acid groups. The hydroxyl protons would appear as broad singlets, with their chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Six distinct signals for the six carbon atoms of the benzene ring. The carbons attached to the hydroxyl and sulfonic acid groups would be significantly shifted. |

| FT-IR | Characteristic absorption bands for: Broad O-H stretching (hydroxyl groups) around 3200-3600 cm⁻¹, S=O stretching (sulfonic acid groups) around 1350 and 1175 cm⁻¹, C-O stretching around 1200 cm⁻¹, Aromatic C=C stretching around 1600 and 1450 cm⁻¹, S-O stretching around 1050 cm⁻¹. |

| Physical Properties | Deliquescent mass, readily soluble in water and ethanol.[3] |

Table 2: Expected Characterization Data for Resorcinol-4,6-disulfonic Acid.

Experimental Workflow and Logical Relationships

The synthesis and subsequent use of resorcinol-4,6-disulfonic acid as an intermediate can be visualized in the following workflow.

This guide provides a foundational understanding of the synthesis of resorcinol-4,6-disulfonic acid. For specific applications, further optimization of the reaction conditions and purification procedures may be necessary. Researchers are encouraged to consult the cited literature for more detailed information.

References

Solubility and stability of 4,6-dihydroxybenzene-1,3-disulfonic acid in aqueous solutions.

An In-depth Technical Guide to the Aqueous Solubility and Stability of 4,6-dihydroxybenzene-1,3-disulfonic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the aqueous solubility and stability of this compound. Due to the limited availability of specific quantitative data for this particular isomer, this guide also includes data from the closely related and well-studied compound, 4,5-dihydroxybenzene-1,3-disulfonic acid (Tiron), to provide analogous insights. All data pertaining to Tiron is explicitly identified.

Introduction to this compound

This compound (CAS No: 17724-11-7) is an aromatic organic compound belonging to the family of benzenesulfonic acids.[1][2] Its structure, derived from resorcinol (1,3-dihydroxybenzene), features two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups attached to the benzene ring.[1] This substitution pattern imparts strong acidity, high polarity, and significant water solubility.[1] The presence of multiple functional groups also allows it to act as a multidentate ligand, enabling the formation of stable complexes with various metal ions, a property that makes it valuable in analytical chemistry and crystal engineering.[1]

Chemical Structure:

Aqueous Solubility

The dual hydroxyl and sulfonic acid groups on the benzene core create a molecule with a high affinity for water.[1] The sulfonic acid moieties are strongly acidic and readily deprotonate in aqueous solutions, while the hydroxyl groups can participate in hydrogen bonding. These characteristics contribute to the compound's high water solubility.[1][3]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, data for the analogous compound, 4,5-dihydroxybenzene-1,3-disulfonic acid disodium salt (Tiron), provides a useful reference point.

| Compound | Form | Solubility (in water) | Temperature (°C) | pH | Reference |

| 4,5-dihydroxybenzene-1,3-disulfonic acid | Disodium Salt | 1350 g/L | Not Specified | Not Specified | [4] |

| 4,5-dihydroxybenzene-1,3-disulfonic acid | Disodium Salt, Monohydrate | Easily Soluble | 20 | 5.0 (10 g/L solution) | [5] |

Note: The solubility of sulfonic acids and their salts can be significantly influenced by factors such as pH, temperature, and the ionic strength of the solution.[3][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol is a generalized methodology for determining the equilibrium solubility of a compound like this compound, based on standard pharmaceutical industry practices.[6][7][8]

-

Preparation of Media: Prepare aqueous buffer solutions at various relevant pH points (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility.[8]

-

Addition of Compound: Add an excess amount of the solid this compound to a known volume of each buffer solution in a sealed, thermostated vessel (e.g., a glass flask). The presence of undissolved solid is necessary to ensure saturation.[7]

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to allow the solution to reach equilibrium.[7] The time required should be established during preliminary testing.[8]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF syringe filter). This step must be performed carefully to avoid temperature changes or further dissolution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L by comparing the measured concentration against a standard calibration curve.

Aqueous Stability

The stability of aromatic sulfonic acids in aqueous solutions is influenced by several factors, including temperature, pH, and exposure to light and oxidizing agents.[9] Generally, benzenesulfonates exhibit good stability, but degradation can occur under specific conditions.[9]

Factors Affecting Stability

-

pH: The stability of aromatic sulfonic acids in water is related to pH. Acidic conditions (e.g., pH 2.5-3) have been shown to improve the stability of some sulfonated aromatic compounds in aqueous storage.[9]

-

Temperature: Lower storage temperatures (e.g., 4°C or -20°C) generally enhance the stability of sulfonated aromatic compounds.[9]

-

Oxidative Degradation: The dihydroxybenzene structure is susceptible to oxidation. The degradation of benzenesulfonic acid can be induced by hydroxyl radicals, leading to hydroxylated intermediates and eventual ring cleavage.[10]

-

Hydrolysis: While the sulfonate group itself is generally stable to hydrolysis, other functional groups or linkages in more complex molecules containing this moiety can be susceptible, particularly at high temperatures.[11]

Quantitative Stability Data

| Compound Class | Storage Condition | Observation | Reference |

| Aromatic Sulfonic Acids | Aqueous matrix, pH 2.5-3, 4°C | Good stability | [9] |

| Benzenesulfonates | Aqueous matrix, 4°C | More stable than naphthalenesulfonates | [9] |

| Benzenesulfonic Acid | Ultrasound (350 kHz), pH ~4.8 | ~83% degradation after 100 min | [10] |

Experimental Protocol: Aqueous Stability Assessment

The following is a representative protocol for evaluating the stability of this compound in an aqueous solution.

-

Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in various aqueous buffers representing a range of pH values.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each test condition. Expose the vials to a matrix of stress conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C) and refrigerated (4°C) or frozen (-20°C) conditions.[9]

-

pH: A range of pH values (e.g., acidic, neutral, basic).

-

Oxidative: Addition of a low concentration of an oxidizing agent (e.g., H₂O₂).

-

Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.

-

Analysis: Analyze each sample immediately using a stability-indicating HPLC method. This method should be capable of separating the intact compound from any potential degradation products.

-

Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial (time zero) concentration. If significant degradation occurs, identify the degradation products using techniques like LC-MS. Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration versus time.

Visualizations

Workflow for Solubility and Stability Testing

The following diagram illustrates a typical experimental workflow for characterizing the aqueous solubility and stability of a chemical compound.

Caption: General experimental workflow for solubility and stability analysis.

Factors Influencing Aqueous Stability

This diagram outlines the key factors and their relationships that impact the stability of dihydroxybenzene disulfonic acids in aqueous solutions.

Caption: Key factors affecting the stability of the target compound in water.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4,5-Dihydroxybenzene-1,3-disulfonate|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cusat.ac.in [cusat.ac.in]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Functional Analysis of 4,6-dihydroxybenzene-1,3-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4,6-dihydroxybenzene-1,3-disulfonic acid. Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure and established principles of NMR, IR, and UV-Vis spectroscopy. This information is intended to serve as a reference for researchers and scientists engaged in the analysis and application of this compound.

Introduction

This compound (CAS No. 17724-11-7) is a substituted aromatic organic compound.[1] Structurally, it is a derivative of resorcinol (1,3-dihydroxybenzene) with two sulfonic acid groups.[2] The presence of both hydroxyl and sulfonic acid functional groups imparts high water solubility and strong acidity to the molecule.[2] This compound is of interest for its potential applications in analytical chemistry as a colorimetric reagent for the detection of metal ions, owing to its excellent chelating properties.[2] Furthermore, its electrochemical characteristics suggest potential utility in redox flow batteries.[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 | 7.5 - 8.0 | Singlet | The proton is situated between two strongly electron-withdrawing sulfonic acid groups, leading to a significant downfield shift. |

| H-5 | 6.8 - 7.2 | Singlet | This proton is ortho to a hydroxyl group and para to a sulfonic acid group, resulting in a relatively upfield shift compared to H-2. |

| -OH | 9.0 - 11.0 | Broad Singlet | The chemical shift of phenolic protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. |

| -SO₃H | 10.0 - 13.0 | Broad Singlet | The acidic protons of the sulfonic acid groups are expected to be highly deshielded and may exchange with residual water in the solvent. |

Disclaimer: Predicted data based on functional group analysis and known chemical shifts of similar compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1, C-3 | 135 - 145 | Carbons directly attached to the electron-withdrawing sulfonic acid groups. |

| C-4, C-6 | 150 - 160 | Carbons attached to the electron-donating hydroxyl groups, shifted downfield due to the oxygen atom. |

| C-2 | 120 - 125 | This carbon is influenced by adjacent sulfonic acid and hydroxyl groups. |

| C-5 | 110 - 115 | This carbon is situated between two hydroxyl groups, leading to a more upfield shift. |

Disclaimer: Predicted data based on functional group analysis and known chemical shifts of similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3500 - 3200 | O-H stretch (phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3] |

| 3000 - 2500 | O-H stretch (sulfonic acid) | Strong, Broad | Characteristic of the strongly acidic proton. |

| 1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Typical for aromatic ring stretching vibrations. |

| 1480 - 1440 | C=C stretch (aromatic) | Medium-Strong | Another characteristic aromatic ring stretch. |

| 1260 - 1180 | S=O stretch (sulfonic acid) | Strong | Asymmetric stretching of the S=O bond. |

| 1100 - 1000 | S=O stretch (sulfonic acid) | Strong | Symmetric stretching of the S=O bond. |

| 1250 - 1150 | C-O stretch (phenolic) | Strong | Stretching vibration of the carbon-oxygen bond of the phenol group. |

Disclaimer: Predicted data based on characteristic functional group absorption frequencies. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in an aqueous solvent

| Predicted λmax (nm) | Electronic Transition | Notes |

| ~210 - 230 | π → π | Corresponds to the primary benzenoid absorption band (E2 band).[4] |

| ~270 - 290 | π → π | Corresponds to the secondary benzenoid absorption band (B band), which is shifted to a longer wavelength (bathochromic shift) due to the hydroxyl substituents.[4] |

Disclaimer: Predicted data based on the electronic transitions of substituted benzene derivatives.[5][6] Actual experimental values may vary depending on the solvent and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a water-soluble solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[7]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and spectral resolution.

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay). For ¹H NMR in D₂O, a water suppression pulse sequence may be necessary.[9][10]

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the ATR force arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) after analysis.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of a suitable solvent (e.g., deionized water). The solvent should not absorb in the region of interest.[5]

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a matched pair of cuvettes (e.g., quartz for UV measurements).

-

Fill one cuvette with the solvent to be used as a reference (blank).

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm for UV analysis).

-

Logical Relationships and Workflows

Given its chemical structure, a primary function of this compound is its ability to act as a chelating agent for metal ions. This process is fundamental to its application in analytical chemistry. The following diagram illustrates this logical relationship.

Caption: Chelation of a metal ion by this compound.

The experimental workflow for analyzing this compound using the spectroscopic techniques described above can be visualized as follows.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17724-11-7 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chelating Properties of 4,6-dihydroxybenzene-1,3-disulfonate with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dihydroxybenzene-1,3-disulfonate, commonly known as Tiron, is a highly water-soluble, non-toxic compound recognized for its potent metal-chelating properties.[1] Its structure, featuring two hydroxyl groups and two sulfonate groups on a benzene ring, allows it to act as a multidentate ligand, forming stable complexes with a wide array of metal ions.[2] This ability to sequester metal ions is the basis for its application in various fields, including analytical chemistry as a colorimetric reagent, in medicine for the treatment of metal poisoning, and as an antioxidant to mitigate oxidative stress.[1][2][3]

This technical guide provides a comprehensive overview of the chelating properties of Tiron with various metal ions. It includes quantitative data on complex stability, detailed experimental protocols for the determination of these properties, and visualizations of relevant biological pathways and experimental workflows.

Chelation Chemistry of Tiron

Tiron's chelating ability stems from its catechol-like arrangement of two adjacent hydroxyl groups, which readily deprotonate to form strong coordinate bonds with metal cations. The sulfonate groups enhance the water solubility of both the free ligand and its metal complexes. Tiron typically forms complexes with different stoichiometries (metal-to-ligand ratios), most commonly 1:1, 1:2, and 1:3, depending on the metal ion, its concentration, and the pH of the solution.[4]

Quantitative Data on Tiron-Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS), provide insight into the nature of the binding interaction.

Stability Constants of Tiron-Metal Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Log K | Temperature (°C) | Ionic Strength (M) |

| Fe(III) | 1:1 | 20.4 | 20 | 0.1 |

| 1:2 | 15.1 | 20 | 0.1 | |

| 1:3 | 10.8 | 20 | 0.1 | |

| Al(III) | 1:1 | 17.0 | 25 | 0.1 |

| 1:2 | 13.0 | 25 | 0.1 | |

| 1:3 | 8.2 | 25 | 0.1 | |

| Be(II) | 1:1 | 12.8 | 25 | 0.1 |

| 1:2 | 9.7 | 25 | 0.1 | |

| Cu(II) | 1:1 | 14.5 | 25 | 0.1 |

| 1:2 | 10.9 | 25 | 0.1 | |

| Ni(II) | 1:1 | 11.2 | 25 | 0.1 |

| 1:2 | 8.1 | 25 | 0.1 | |

| Mn(II) | 1:1 | 8.9 | 25 | 0.1 |

| 1:2 | 6.5 | 25 | 0.1 | |

| Zn(II) | 1:1 | 12.3 | 25 | 0.1 |

| 1:2 | 9.1 | 25 | 0.1 |

Note: The stability constants can vary with experimental conditions.

Thermodynamic Parameters for Tiron-Metal Complexation

| Metal Ion | Stoichiometry (Metal:Ligand) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Temperature (°C) |

| Al(III) | 1:1 | -97.0 | -20.5 | 256.7 | 25 |

| 1:2 | -74.2 | -15.1 | 198.3 | 25 | |

| 1:3 | -46.8 | -10.2 | 122.8 | 25 | |

| Be(II) | 1:1 | -73.1 | -18.2 | 184.2 | 25 |

| 1:2 | -55.4 | -13.5 | 140.6 | 25 | |

| Cu(II) | 1:1 | -82.8 | -25.1 | 193.6 | 25 |

| 1:2 | -62.2 | -18.8 | 145.6 | 25 |

Note: Thermodynamic parameters provide insight into the driving forces of the chelation reaction.

Experimental Protocols

The determination of stability constants and thermodynamic parameters of metal-Tiron complexes is crucial for understanding their behavior. The following are detailed protocols for commonly used methods.

Potentiometric Titration

This method is used to determine the stability constants of metal complexes by monitoring the change in pH of a solution containing the metal ion and Tiron upon titration with a standard base.

Materials:

-

pH meter with a glass electrode

-

Constant temperature water bath

-

Burette

-

Standardized solutions of Tiron, metal salt, strong acid (e.g., HCl), and strong base (e.g., NaOH)

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at the desired temperature.

-

Titration of Tiron:

-

Pipette a known volume of the standardized Tiron solution into a titration vessel.

-

Add a known volume of standardized strong acid.

-

Add a sufficient amount of the inert salt solution to maintain a constant ionic strength.

-

Dilute the solution to a known volume with deionized water.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

-

-

Titration of Tiron with Metal Ion:

-

Repeat the above procedure, but also add a known volume of the standardized metal salt solution to the titration vessel.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for both titrations.

-

From the titration curves, calculate the formation function (n̄), which is the average number of Tiron molecules bound per metal ion, and the free ligand concentration ([L]).

-

The stability constants are then determined from the formation curve (a plot of n̄ versus -log[L]).

-

Spectrophotometry

This method is suitable for colored metal-Tiron complexes and relies on the change in absorbance to determine the concentration of the complex formed.

Materials:

-

UV-Vis spectrophotometer

-

Standardized solutions of Tiron and metal salt

-

Buffer solutions to control pH

Procedure:

-

Determination of λmax:

-

Prepare a solution containing the metal ion and an excess of Tiron to ensure complete complex formation.

-

Scan the absorbance of the solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

-

-

Job's Method of Continuous Variation:

-

Prepare a series of solutions where the mole fraction of the metal ion and Tiron are varied, while the total molar concentration is kept constant.

-

Measure the absorbance of each solution at λmax.

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of Tiron.

-

Measure the absorbance of each solution at λmax.

-

Plot the absorbance versus the molar ratio of ligand to metal. The formation of a stable complex is indicated by a sharp break in the curve.

-

-

Data Analysis:

-

From the absorbance data and the stoichiometry determined, the stability constant can be calculated using the Beer-Lambert law and the equilibrium expression for the complex formation.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a metal ion to Tiron, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal titration calorimeter

-

Standardized solutions of Tiron and metal salt, prepared in the same buffer

Procedure:

-

Sample Preparation:

-

Degas both the Tiron and metal salt solutions to prevent air bubbles.

-

Load the Tiron solution into the sample cell of the calorimeter.

-

Load the metal salt solution into the injection syringe.

-

-

Titration:

-

Set the desired temperature and allow the system to equilibrate.

-

Perform a series of small, sequential injections of the metal salt solution into the Tiron solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of metal to Tiron generates a binding isotherm.

-

Fitting the binding isotherm to a suitable binding model allows for the determination of Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Visualizations

Signaling Pathway Modulation by Tiron

Tiron's antioxidant and iron-chelating properties can influence cellular signaling pathways involved in inflammation and oxidative stress. For instance, Tiron has been shown to attenuate diclofenac-induced nephrotoxicity by inhibiting the TLR4/NF-κB/NLRP3 inflammasome signaling pathway.

Experimental Workflow for Determining Chelation Properties

The determination of the chelating properties of Tiron with a metal ion typically follows a structured workflow, integrating multiple experimental techniques for a comprehensive analysis.

References

- 1. Tiron (chemical) - Wikipedia [en.wikipedia.org]

- 2. Synthesis, structure and the Hirshfeld surface analysis of three novel metal-tiron coordination complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dawn of Sulfonated Dihydroxybenzenes: A Technical Review of Their Discovery and History

For Immediate Release

A comprehensive exploration into the discovery and historical development of dihydroxybenzene disulfonic acids, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper delves into the nascent stages of organic chemistry, tracing the synthesis and characterization of these pivotal compounds.

Introduction: The Rise of Aromatic Sulfonation

The mid-19th century marked a period of profound advancement in the understanding of aromatic chemistry. The sulfonation of benzene and its derivatives emerged as a critical technique, enabling the introduction of sulfonic acid groups onto aromatic rings, thereby modifying their solubility and reactivity. This laid the groundwork for the synthesis of a wide array of novel compounds, including the dihydroxybenzene disulfonic acids. These compounds, derived from catechol, resorcinol, and hydroquinone, would later find applications in various fields, from analytical chemistry to medicine.

The Pioneering Synthesis of Resorcinol and its Disulfonic Acid

The journey into the world of dihydroxybenzene disulfonic acids begins with the first synthesis of resorcinol (1,3-dihydroxybenzene). In 1864, the Austrian chemists Heinrich Hlasiwetz and Ludwig Barth reported their landmark achievement in the scientific journal Annalen der Chemie und Pharmacie. While their initial work focused on the preparation of resorcinol itself, it paved the way for subsequent investigations into its derivatives.

Shortly after its discovery, chemists began exploring the reactions of resorcinol with sulfuric acid. It was observed that the reaction of resorcinol with concentrated sulfuric acid yielded a deliquescent mass, which was identified as resorcinol disulfonic acid. This early method involved the direct sulfonation of the resorcinol ring.

A more detailed, modern iteration of this synthesis involves the sulfonation of resorcinol with 96% sulfuric acid. The reaction is initiated by the exothermic dissolution of resorcinol in the acid, causing the temperature to rise to approximately 90°C. To ensure the completion of the disulfonation, the mixture is then heated to 110°C for a period of two hours.

The Emergence of Catechol Disulfonic Acid: The Story of Tiron

A common laboratory-scale synthesis of Tiron involves the direct sulfonation of catechol. In a representative procedure, catechol is added to concentrated (98%) sulfuric acid. The mixture is then heated to a temperature of 95°C for five hours to facilitate the introduction of two sulfonic acid groups onto the benzene ring. Following the sulfonation, the reaction mixture is cooled, and a solution of sodium hydroxide is added to precipitate the disodium salt, Tiron.

The Sulfonation of Hydroquinone: Completing the Triad

Hydroquinone (1,4-dihydroxybenzene), the third isomer of dihydroxybenzene, was also subjected to sulfonation experiments in the 19th century. The synthesis of hydroquinone disulfonic acid followed a similar principle to that of its isomers, involving the direct reaction with a sulfonating agent.

Historical methods for the sulfonation of hydroquinone are less specifically documented in readily accessible sources compared to resorcinol and catechol derivatives. However, the general principles of aromatic sulfonation prevalent in the 19th century would have been applied. Modern methods provide a clearer picture of the reaction conditions.

Comparative Data and Experimental Protocols

To provide a clear and comparative overview of the synthesis of these important compounds, the following tables summarize the key reaction parameters and available quantitative data.

Table 1: Synthesis of Dihydroxybenzene Disulfonic Acids

| Compound | Dihydroxybenzene Isomer | Sulfonating Agent | Temperature | Reaction Time | Key Observations/Notes |

| Resorcinol Disulfonic Acid | Resorcinol | 96% Sulfuric Acid | Exothermic to 90°C, then 110°C | 2 hours | --- |

| 1,2-Dihydroxybenzene-3,5-disulfonic acid (Tiron) | Catechol | 98% Sulfuric Acid | 95°C | 5 hours | Product precipitated as the disodium salt. |

| Hydroquinone Disulfonic Acid | Hydroquinone | Concentrated Sulfuric Acid | Not specified in historical sources | Not specified in historical sources | --- |

Detailed Experimental Protocol: Synthesis of 1,2-Dihydroxybenzene-3,5-disulfonic acid, Disodium Salt (Tiron)

Materials:

-

Catechol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide

-

Isopropanol

-

Round-bottom flask

-

Heating mantle

-

Stirring apparatus

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

In a round-bottom flask equipped with a stirrer, carefully add 150 g of catechol to 682 g of concentrated (98%) sulfuric acid at room temperature.

-

Heat the mixture to 95°C and maintain this temperature for 5 hours with continuous stirring.

-

After 5 hours, cool the reaction mixture to 50°C.

-

Slowly add 232 g of a 47% (by weight) aqueous solution of sodium hydroxide to the reaction mixture. The disodium salt of 1,2-dihydroxybenzene-3,5-disulfonic acid will precipitate.

-

Cool the mixture to 15-25°C to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel under vacuum.

-

Wash the solid product with 600 mL of isopropanol.

-

Dry the product under vacuum at 60°C to yield the final product.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the sulfonation reactions of the dihydroxybenzene isomers.

Caption: General synthetic pathways for the disulfonation of dihydroxybenzenes.

Conclusion

The discovery and synthesis of dihydroxybenzene disulfonic acids represent a significant chapter in the history of organic chemistry. From the pioneering work of Hlasiwetz and Barth on resorcinol to the development of specific protocols for the synthesis of important chelating agents like Tiron, the sulfonation of dihydroxybenzenes has provided a versatile class of compounds with enduring relevance. This technical guide provides a foundational understanding of the historical context and experimental basis for the synthesis of these molecules, offering valuable insights for contemporary researchers in their pursuit of new discoveries and applications.

An In-depth Technical Guide to the Health and Safety of 4,6-dihydroxybenzene-1,3-disulfonic acid

This guide provides comprehensive health and safety information for handling 4,6-dihydroxybenzene-1,3-disulfonic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identity:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,4-dihydroxyl-1,5-benzenedisulfonic acid |

| CAS Number | 17724-11-7[1][2][3] |

| Molecular Formula | C6H6O8S2[1][2] |

| Molecular Weight | 270.2 g/mol [1][3] |

Hazard Identification and Classification

Limited specific Globally Harmonized System (GHS) classification data is available for this compound. One safety data sheet indicates that pictograms, signal words, and hazard statements are not available.[1] However, due to structural similarities, data for the related isomer, 4,5-dihydroxy-1,3-benzenedisulfonic acid (often available as its disodium salt, Tiron), is presented here for precautionary guidance.

GHS Classification (for the related isomer 4,5-dihydroxy-1,3-benzenedisulfonic acid):

| Hazard Class | Hazard Category |

| Skin Irritation | 2[4][5] |

| Eye Irritation | 2[4][5] |

| Specific target organ toxicity – single exposure | 3 (Respiratory irritation)[4][5][6] |

Hazard Statements (for the related isomer):

Precautionary Statements (for the related isomer):

| Type | Statement Code | Statement Text |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][7] |

| P264 | Wash skin thoroughly after handling.[4][6][8] | |

| P271 | Use only outdoors or in a well-ventilated area.[4][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][7][8] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[4][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7][8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] | |

| P319 | Get medical help if you feel unwell.[4] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[4] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |

| P405 | Store locked up.[4][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Experimental Protocols

Handling and Storage:

-

Handling:

-

Storage:

Personal Protective Equipment (PPE):

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][8] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[4][8] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask type N95 (US) may be suitable.[8] |

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4][6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4][6] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |

Accidental Release Measures:

-

Use personal protective equipment.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1][7][8]

Visualizations

Caption: Hazard identification and risk assessment workflow for handling this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17724-11-7 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. 4,5-Dihydroxy-1,3-benzenedisulfonic acid | C6H6O8S2 | CID 9002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Isomers of Dihydroxybenzene Disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of dihydroxybenzene disulfonic acid, focusing on their structural differences, physicochemical properties, synthesis, and analytical methodologies. These compounds are of significant interest due to their strong chelating properties, high water solubility, and applications in analytical chemistry, materials science, and potentially as scaffolds in drug development.

Introduction to Dihydroxybenzene Disulfonic Acid Isomers

Dihydroxybenzene disulfonic acids are a class of organic compounds characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two sulfonic acid (-SO₃H) groups. The relative positions of these functional groups give rise to several structural isomers, each with distinct chemical and physical properties. The parent dihydroxybenzenes—catechol (1,2-dihydroxybenzene), resorcinol (1,3-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene)—can each be disulfonated to yield various isomers. This guide will focus on the most commonly cited isomers derived from these precursors.

The structural differences primarily influence the molecule's geometry, electron distribution, and chelating ability. For instance, the ortho-dihydroxy configuration in catechol-derived isomers provides an ideal geometry for the formation of stable five-membered chelate rings with a wide range of metal ions.[1]

Structural Differences and Nomenclature of Key Isomers

The primary isomers of dihydroxybenzene disulfonic acid are derived from the sulfonation of catechol, resorcinol, and hydroquinone. The nomenclature and structure of these key isomers are outlined below.

-

4,5-Dihydroxybenzene-1,3-disulfonic acid: Also widely known by its trivial name, Tiron, this isomer is derived from the sulfonation of catechol. It is characterized by the two hydroxyl groups in adjacent (ortho) positions, which is crucial for its strong chelating properties.

-

4,6-Dihydroxybenzene-1,3-disulfonic acid: This isomer is a derivative of resorcinol. The hydroxyl groups are in a meta relationship to each other.

-

Hydroquinone-2,5-disulfonic acid: Derived from hydroquinone, this isomer has its hydroxyl groups in a para configuration.

-

2,3-Dihydroxybenzene-1,4-disulfonic acid: Another catechol-derived isomer with a different sulfonation pattern.[2]

The relationship between the dihydroxybenzene precursors and their corresponding disulfonic acid isomers is a fundamental concept in their synthesis and chemistry.

Relationship between dihydroxybenzene precursors and their disulfonic acid isomers.

Quantitative Data of Dihydroxybenzene Disulfonic Acid Isomers

The following table summarizes key quantitative data for the prominent isomers of dihydroxybenzene disulfonic acid and their common salt forms. This allows for a direct comparison of their fundamental properties.

| Property | 4,5-Dihydroxybenzene-1,3-disulfonic acid (Tiron) | This compound | Hydroquinone-2,5-disulfonic acid (dipotassium salt) |

| IUPAC Name | 4,5-dihydroxybenzene-1,3-disulfonic acid | This compound[3] | dipotassium;2,5-disulfobenzene-1,4-diolate[4] |

| Synonyms | Tiron, Catechol-3,5-disulfonic acid | Resorcinol-4,6-disulfonic acid | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt |

| CAS Number | 149-45-1 (disodium salt)[5] | 17724-11-7[3] | 15763-57-2 |

| Molecular Formula | C₆H₆O₈S₂[6] | C₆H₆O₈S₂[3] | C₆H₄K₂O₈S₂[4] |

| Molecular Weight ( g/mol ) | 270.24 (acid)[6], 314.20 (disodium salt)[5] | 270.2[3] | 346.4[4] |

| Melting Point (°C) | >300 (disodium salt)[5] | Not available | Not available |

| Solubility in Water | 1350 g/L (disodium salt)[5] | Readily soluble[1] | Not available |

| pKa | Not available | Not available | Not available |

| Appearance | White to light tan powder (disodium salt)[5] | Not available | Not available |

Experimental Protocols

Synthesis of Dihydroxybenzene Disulfonic Acids

The most common method for synthesizing dihydroxybenzene disulfonic acids is through the direct sulfonation of the corresponding dihydroxybenzene precursor using a strong sulfonating agent, such as fuming sulfuric acid (oleum).[7] The reaction conditions, such as temperature and the concentration of the sulfonating agent, can be controlled to favor the formation of the disulfonic acid.

The following protocol is a generalized procedure based on patent literature for the synthesis of dihydroxybenzene disulfonic acids.[7][8]

Materials:

-

Dihydroxybenzene precursor (catechol, resorcinol, or hydroquinone)

-

Fuming sulfuric acid (oleum) or concentrated sulfuric acid

-

Sodium hydroxide or other appropriate base for precipitation

-

Water

-

Ethanol (for washing)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a stirrer, dissolve the dihydroxybenzene precursor in an excess of fuming sulfuric acid or concentrated sulfuric acid at room temperature. The dissolution is often exothermic.

-

Heat the reaction mixture to a temperature between 80°C and 100°C. Maintain this temperature with stirring for a period of 1.5 to 5 hours to ensure complete disulfonation.

-

Cool the reaction mixture to room temperature or below using an ice bath. The product at this stage is a semi-solid mass.

-

Slowly add a saturated solution of sodium hydroxide (or another suitable base) with vigorous stirring to neutralize the excess sulfuric acid and precipitate the disodium salt of the dihydroxybenzene disulfonic acid.

-

The precipitated product, a fine white crystalline slurry, is then collected by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with ethanol to remove any remaining impurities.

-

Dry the purified product under vacuum.

General workflow for the synthesis of dihydroxybenzene disulfonic acid salts.

Analytical Methods

Various analytical techniques can be employed for the identification and quantification of dihydroxybenzene disulfonic acid isomers.

The formation of colored complexes with certain metal ions allows for the spectrophotometric determination of these isomers. For example, 4,5-dihydroxybenzene-1,3-disulfonic acid (Tiron) forms a stable blue-colored chelate with iron(III) in a slightly acidic aqueous solution, with a maximum absorbance around 665 nm.[1]

General Protocol:

-

Prepare a standard solution of the dihydroxybenzene disulfonic acid isomer of known concentration.

-

Prepare a series of calibration standards by diluting the standard solution.

-

To each standard and the unknown sample, add a solution containing an excess of the metal ion (e.g., FeCl₃).

-

Adjust the pH of the solutions to the optimal range for complex formation.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the unknown sample from the calibration curve.

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are sensitive techniques for the simultaneous determination of dihydroxybenzene isomers.[9][10] The isomers exhibit distinct oxidation potentials, allowing for their individual quantification in a mixture.

General Protocol:

-

Prepare a stock solution of the dihydroxybenzene disulfonic acid isomer(s) in a suitable supporting electrolyte (e.g., phosphate buffer solution).

-

Use a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the cyclic voltammogram or differential pulse voltammogram of the blank supporting electrolyte.

-

Add a known concentration of the isomer(s) to the electrochemical cell and record the voltammogram over a specific potential range.

-

The peak current in the voltammogram is proportional to the concentration of the analyte.

-

For quantitative analysis, a calibration curve can be constructed by measuring the peak currents at different concentrations.

Applications in Research and Drug Development

The unique properties of dihydroxybenzene disulfonic acids make them valuable in several areas of research and development:

-

Analytical Chemistry: Their ability to form stable, colored complexes with metal ions makes them excellent colorimetric reagents for the detection and quantification of metals such as iron, titanium, and molybdenum.[1]

-

Chelation Therapy: The strong chelating ability of isomers like Tiron suggests potential applications in chelation therapy to remove toxic metals from biological systems.

-

Antioxidant Studies: The dihydroxybenzene moiety imparts antioxidant properties, making these compounds useful as scavengers of reactive oxygen species (ROS) in biological studies.[1]

-

Drug Delivery and Formulation: Their high water solubility can be exploited in drug delivery systems to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

-

Material Science: These compounds can serve as building blocks or modifying agents in the synthesis of polymers and other materials with specific properties.

Conclusion

The isomers of dihydroxybenzene disulfonic acid represent a versatile class of compounds with a rich chemistry and a wide range of potential applications. Their structural diversity, arising from the different arrangements of hydroxyl and sulfonic acid groups, gives rise to distinct physicochemical properties that can be tailored for specific uses in research, analytics, and drug development. A thorough understanding of their synthesis and characterization is crucial for harnessing their full potential.

References

- 1. This compound | 17724-11-7 | Benchchem [benchchem.com]

- 2. 2,3-Dihydroxybenzene-1,4-disulfonic acid | 66137-12-0 | Benchchem [benchchem.com]

- 3. This compound | C6H6O8S2 | CID 9962731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroquinone-2,5-disulfonic acid dipotassium salt | C6H4K2O8S2 | CID 101827583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dihydroxybenzene-1,3-disulfonate|lookchem [lookchem.com]

- 6. 4,5-Dihydroxybenzene-1,3-disulfonate | C6H4O8S2-2 | CID 1549062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3547988A - Process for the preparation of dialkali dihydroxybenzene disulfonates - Google Patents [patents.google.com]

- 8. US20110046412A1 - Sulfonation of Polyhydroxyaromatics - Google Patents [patents.google.com]

- 9. Electrochemical Detection of Dihydroxybenzene Isomers at a Pencil Graphite Based Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Detection of Dihydroxybenzene Isomers Using Electrochemically Reduced Graphene Oxide-Carboxylated Carbon Nanotubes/Gold Nanoparticles Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Colorimetric Detection of Iron (III) with 4,6-dihydroxybenzene-1,3-disulfonic acid (Tiron)

Introduction

4,6-dihydroxybenzene-1,3-disulfonic acid, commonly known as Tiron, is a highly effective chelating agent for the sensitive and selective colorimetric determination of iron (III) ions in aqueous solutions. This method is based on the formation of stable, colored complexes between Tiron and Fe(III), where the color and stoichiometry of the complex are pH-dependent. At acidic pH (around 1-4), a blue 1:1 (Fe:Tiron) complex is formed. In the pH range of 5-7, a violet 1:2 complex is predominant, and in alkaline conditions (pH > 7), a red 1:3 complex is formed.[1][2][3] The intensity of the resulting color is directly proportional to the concentration of iron (III), allowing for quantitative analysis using spectrophotometry. This application note provides a detailed protocol for the colorimetric detection of Fe(III) using Tiron, intended for researchers, scientists, and professionals in drug development.

Data Presentation

A summary of the key quantitative parameters for the Tiron-based colorimetric detection of Iron (III) is presented in the table below. The formation of different Fe(III)-Tiron complexes is highly dependent on the pH of the solution, which in turn affects the wavelength of maximum absorbance (λmax).

| Parameter | Value | pH Range | Fe(III):Tiron Stoichiometry | Color of Complex |

| λmax | ~680 nm | 0.0 - 3.0 | 1:1 | Blue-Green |

| λmax | ~562 nm | 3.0 - 6.0 | 1:2 | Violet |

| λmax | ~480 nm | 6.0 - 8.0 | 1:3 | Red |

Note: The specific molar absorptivity, linear range, and limit of detection will vary depending on the specific experimental conditions, including the chosen pH and the instrumentation used.

Experimental Protocol

This protocol outlines the step-by-step procedure for the colorimetric determination of Iron (III) using Tiron.

1. Materials and Reagents

-

Tiron (this compound, disodium salt) : Analytical reagent grade.

-

Iron (III) Standard Stock Solution (e.g., 1000 ppm or 1 mg/mL) : Commercially available or prepared by dissolving a known mass of ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in deionized water containing a small amount of concentrated acid (e.g., HCl or HNO₃) to prevent hydrolysis.[4]

-

Buffer Solutions :

-

pH 2.5 Buffer : Prepare using appropriate acidic buffer components (e.g., glycine-HCl).

-

pH 4.0 Acetate Buffer : Prepare by mixing solutions of acetic acid and sodium acetate.[5]

-

pH 7.4 Phosphate Buffer : Prepare using appropriate phosphate buffer components (e.g., monosodium phosphate and disodium phosphate).

-

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (0.1 M) for pH adjustment.

-

Deionized Water : High-purity, iron-free.

-

Spectrophotometer : Capable of measurements in the visible range (400-800 nm).

-

pH Meter .

-

Volumetric flasks, pipettes, and other standard laboratory glassware .

2. Preparation of Reagents

-

Tiron Reagent Solution (e.g., 10 mM) : Dissolve an appropriate amount of Tiron in deionized water to achieve the desired concentration. This solution should be stored in a dark bottle to protect it from light.

-

Working Iron (III) Standard Solutions : Prepare a series of standard solutions with known concentrations of Fe(III) by diluting the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the unknown samples.

3. Experimental Procedure

-

Sample Preparation : If the sample is solid, dissolve it in a suitable solvent and dilute with deionized water as necessary. If the sample is a liquid, ensure it is free of particulate matter by filtration if needed.

-

pH Adjustment and Complex Formation :

-

Pipette a known volume of the sample or standard solution into a volumetric flask.

-

Add a specific volume of the desired buffer solution to control the pH. The choice of pH will determine the Fe(III)-Tiron complex formed and the corresponding λmax for measurement. For example, to form the [Fe(Tiron)₂]⁵⁻ complex, adjust the pH to approximately 4.0.[4][6]

-

Add an excess of the Tiron reagent solution to ensure complete complexation of the Fe(III) ions.

-

Dilute the solution to the final volume with deionized water and mix thoroughly.

-

Allow the solution to stand for a sufficient time (e.g., 10-15 minutes) to ensure complete color development.

-

-

Spectrophotometric Measurement :

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) corresponding to the Fe(III)-Tiron complex formed at the chosen pH.

-

Use a reagent blank (containing all components except the iron standard or sample) to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample solution.

-

4. Data Analysis

-

Calibration Curve : Plot a graph of absorbance versus the concentration of the iron (III) standards. A linear relationship should be observed within a certain concentration range, following the Beer-Lambert law.

-

Determination of Unknown Concentration : Use the absorbance of the unknown sample and the calibration curve to determine the concentration of iron (III) in the sample.

5. Interferences

Several metal ions can interfere with the determination of iron by forming colored complexes with Tiron, including Al³⁺, Ti⁴⁺, and Cu²⁺.[2][4] The effect of interfering ions can be minimized by using masking agents or by adjusting the pH to a range where the interference is negligible. For instance, ascorbic acid has been used as a masking agent for iron in the analysis of other metals.[7]

Visualizations

Below are diagrams illustrating the signaling pathway of the Tiron-Fe(III) complex formation and the general experimental workflow.

Caption: pH-dependent formation of different Fe(III)-Tiron complexes.

Caption: General workflow for the colorimetric detection of Fe(III) using Tiron.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Metal Indicator TironãDOJINDO [dojindo.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijlis.org [ijlis.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4,6-dihydroxybenzene-1,3-disulfonic acid in complexometric titrations.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dihydroxybenzene-1,3-disulfonic acid, commonly known as Tiron, is a highly effective chelating agent and metallochromic indicator used in analytical chemistry.[1] Its utility in complexometric titrations stems from its ability to form stable, vividly colored complexes with a variety of metal ions.[1] This property allows for the precise determination of metal ion concentrations in solution. Tiron is particularly valuable for the quantitative analysis of iron, titanium, and aluminum.[1][2] The molecule's structure, featuring two hydroxyl and two sulfonic acid groups, enables it to act as a multidentate ligand, forming strong, water-soluble complexes with metal cations.[3]

The sulfonic acid groups enhance the water solubility of both the indicator and its metal complexes, making it suitable for aqueous titrations. The formation and color of the metal-Tiron complexes are highly dependent on the pH of the solution, a characteristic that can be leveraged for the selective titration of different metal ions.[2][4][5]

Principle of Complexometric Titration with Tiron